molecular formula C17H21N3O2 B12237461 2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12237461
M. Wt: 299.37 g/mol
InChI Key: WPAOEVPKHMTKJF-UHFFFAOYSA-N
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Description

2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethylpyrimidine with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is complex and involves multiple molecular targets and pathways. It is known to interact with various enzymes and receptors in the body, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, making it a candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and isoquinoline derivatives, such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides and pyrido[2,3-d]pyrimidin-5-one derivatives. Compared to these compounds, 2-(5,6-Dimethylpyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

2-(5,6-dimethylpyrimidin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H21N3O2/c1-11-12(2)18-10-19-17(11)20-6-5-13-7-15(21-3)16(22-4)8-14(13)9-20/h7-8,10H,5-6,9H2,1-4H3

InChI Key

WPAOEVPKHMTKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCC3=CC(=C(C=C3C2)OC)OC)C

Origin of Product

United States

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